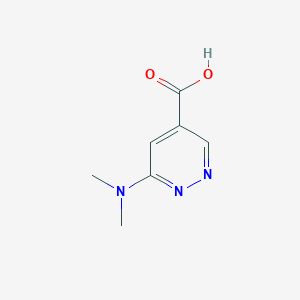

6-(Dimethylamino)pyridazine-4-carboxylic acid

CAS No.:

Cat. No.: VC15858476

Molecular Formula: C7H9N3O2

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9N3O2 |

|---|---|

| Molecular Weight | 167.17 g/mol |

| IUPAC Name | 6-(dimethylamino)pyridazine-4-carboxylic acid |

| Standard InChI | InChI=1S/C7H9N3O2/c1-10(2)6-3-5(7(11)12)4-8-9-6/h3-4H,1-2H3,(H,11,12) |

| Standard InChI Key | XYZBFHQJRRFRAO-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=NN=CC(=C1)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

6-(Dimethylamino)pyridazine-4-carboxylic acid belongs to the pyridazine family, a six-membered aromatic ring containing two adjacent nitrogen atoms. The compound is systematically named 6-(dimethylamino)pyridazine-4-carboxylic acid, with the International Union of Pure and Applied Chemistry (IUPAC) name reflecting the positions of the dimethylamino (-N(CH)) and carboxylic acid (-COOH) groups on the pyridazine ring . Its molecular structure is represented by the SMILES notation CN(C)C1=NN=CC(=C1)C(=O)O, which encodes the connectivity of atoms and functional groups .

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1242458-48-5 | |

| Molecular Formula | ||

| Molecular Weight | 167.17 g/mol | |

| InChI Key | XYZBFHQJRRFRAO-UHFFFAOYSA-N |

Synthesis and Manufacturing

Historical Synthetic Routes

While no direct synthesis protocol for 6-(dimethylamino)pyridazine-4-carboxylic acid is documented in the provided sources, related pyridazine carboxylic acids have been synthesized via cyclization and functional group modification. For example, 6-oxo-1H-pyridazine-4-carboxylic acid is produced through a multi-step process involving hydrazine-mediated cyclization of dimethyl 2-methylenebutanedioate, followed by oxidation and hydrolysis . Similar strategies could theoretically apply to the dimethylamino variant, substituting hydrazine with dimethylhydrazine or introducing the dimethylamino group via nucleophilic substitution.

Challenges in Functionalization

Introducing the dimethylamino group at the 6-position of pyridazine presents synthetic challenges due to the electron-deficient nature of the aromatic ring. Patent literature on analogous compounds highlights the use of protecting groups and selective oxidation to achieve regioselectivity . For instance, the ethyl ester of 6-oxo-1H-pyridazine-4-carboxylate is hydrolyzed under acidic or basic conditions to yield the carboxylic acid , suggesting that similar ester intermediates could be leveraged for 6-(dimethylamino)pyridazine-4-carboxylic acid synthesis.

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound’s physicochemical properties are critical for its potential application in drug discovery. Key computed properties include:

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 167.069476538 Da | |

| Topological Polar Surface Area | 66.3 Ų |

The carboxylic acid group contributes to its acidity, with a predicted pKa of approximately 3-4 for the carboxyl proton. The dimethylamino group, with a pKa of ~10-11, remains protonated under physiological conditions, influencing the compound’s solubility and interaction with biological targets.

Future Research Directions

Synthetic Methodology Development

Efforts to optimize the synthesis of 6-(dimethylamino)pyridazine-4-carboxylic acid could focus on one-pot reactions or catalytic amination strategies to improve yield and scalability. The success of analogous processes, such as the oxidation of methyl 6-oxohexahydropyridazine-4-carboxylate , suggests that dehydrogenation or photochemical methods might be adaptable.

Biological Screening

High-throughput screening of this compound against disease-relevant targets (e.g., kinases, GPCRs) could uncover novel bioactivities. Molecular docking studies may also predict its interaction with enzymes like cyclooxygenase or phosphodiesterase, guiding experimental validation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume